molecular formula C14H10FNO4 B5293164 2-fluorobenzyl 4-nitrobenzoate

2-fluorobenzyl 4-nitrobenzoate

Cat. No. B5293164
M. Wt: 275.23 g/mol
InChI Key: LJVFYXKGFKINFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzyl 4-nitrobenzoate is an organic compound that belongs to the class of benzyl ester derivatives. It is a widely used compound in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 4-nitrobenzoate varies depending on its application. In drug development studies, the compound has been found to inhibit the activity of certain enzymes and receptors. This inhibition can lead to a variety of physiological effects, such as the reduction of inflammation or the inhibition of cancer cell growth. In catalytic reactions, the compound acts as a ligand to facilitate the reaction between the metal and the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its specific application. In drug development studies, the compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential to treat neurological disorders. In catalytic reactions, the compound can facilitate the reaction between the metal and the substrate, leading to the formation of a desired product.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluorobenzyl 4-nitrobenzoate in lab experiments is its versatility. It can be used in a variety of applications, from drug development to catalytic reactions. Additionally, the compound is stable and easy to handle, making it a popular choice for researchers. However, one limitation of the compound is its cost. It can be expensive to synthesize, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 2-fluorobenzyl 4-nitrobenzoate in scientific research. One potential area of study is the development of new drugs based on the compound's ability to inhibit certain enzymes and receptors. Additionally, the compound could be used in the development of new imaging probes for diagnostic purposes. Finally, the compound could be used in the development of new catalysts for more efficient and sustainable chemical reactions.
Conclusion
In conclusion, this compound is a versatile and widely used compound in scientific research. Its unique properties and potential applications make it a popular choice for researchers in a variety of fields. The compound's ability to inhibit certain enzymes and receptors, as well as its use in catalytic reactions, make it an important tool for drug development and chemical synthesis. While the compound has some limitations, its potential for future research is vast and exciting.

Synthesis Methods

The synthesis of 2-fluorobenzyl 4-nitrobenzoate involves the reaction of 2-fluorobenzyl alcohol with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product with high yield and purity. The synthesis method is well established and has been used in many research studies.

Scientific Research Applications

2-fluorobenzyl 4-nitrobenzoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal complexes for catalytic reactions. The compound has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. Additionally, it has been used in the development of fluorescent probes for imaging studies.

properties

IUPAC Name

(2-fluorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVFYXKGFKINFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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